3,6-Dibromo-5-fluoro-1H-indazole
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Overview
Description
3,6-Dibromo-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and fluorine atoms in the 3,6 and 5 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-5-fluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 1H-indazole as the starting material.
Bromination: The indazole is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. This step introduces bromine atoms at the 3 and 6 positions.
Fluorination: The brominated intermediate is then treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-5-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium tert-butoxide.
Electrophilic Substitution: Chlorine, iodine.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,6-Dibromo-5-fluoro-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-5-fluoro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
3,5-Dibromo-1H-indazole: Lacks the fluorine atom at the 5 position.
5-Fluoro-1H-indazole: Lacks the bromine atoms at the 3 and 6 positions.
3,6-Dichloro-5-fluoro-1H-indazole: Chlorine atoms replace the bromine atoms.
Uniqueness: 3,6-Dibromo-5-fluoro-1H-indazole is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,6-dibromo-5-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGCSECGRMBGOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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